1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18813559
InChI: InChI=1S/C11H11BrF2O2S/c1-6(15)10(12)8-4-3-7(17-2)5-9(8)16-11(13)14/h3-5,10-11H,1-2H3
SMILES:
Molecular Formula: C11H11BrF2O2S
Molecular Weight: 325.17 g/mol

1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18813559

Molecular Formula: C11H11BrF2O2S

Molecular Weight: 325.17 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H11BrF2O2S
Molecular Weight 325.17 g/mol
IUPAC Name 1-bromo-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one
Standard InChI InChI=1S/C11H11BrF2O2S/c1-6(15)10(12)8-4-3-7(17-2)5-9(8)16-11(13)14/h3-5,10-11H,1-2H3
Standard InChI Key BGSGIESIGOOWJR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-2-one backbone substituted with a bromine atom and a 2-(difluoromethoxy)-4-(methylthio)phenyl group. Its IUPAC name (1-bromo-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one) reflects this arrangement. Key structural attributes include:

  • Molecular formula: C11H11BrF2O2S\text{C}_{11}\text{H}_{11}\text{BrF}_2\text{O}_2\text{S}

  • Molecular weight: 325.17 g/mol .

  • Functional groups:

    • Bromine atom (electrophilic site for substitution reactions).

    • Difluoromethoxy group (OCHF2-\text{OCHF}_2), enhancing lipophilicity and metabolic stability.

    • Methylthio group (SCH3-\text{SCH}_3), contributing to electron-donating effects on the aromatic ring.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Boiling PointNot experimentally determined
SolubilityLikely soluble in organic solvents
StabilitySensitive to strong acids/bases
LogP (Partition Coefficient)Estimated 2.8 (high lipophilicity)

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step halogenation and functionalization of precursor molecules:

  • Precursor Preparation:

    • 4-(Difluoromethoxy)benzene and 2-(methylthio)acetophenone are condensed to form 1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one.

  • Bromination:

    • Electrophilic bromination at the α-carbon of the ketone using reagents like bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS).

Key Reaction:

1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one+Br21-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one+HBr\text{1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one} + \text{Br}_2 \rightarrow \text{1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one} + \text{HBr}

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at the α-carbon requires controlled reaction conditions (e.g., low temperatures, inert atmosphere).

  • Yield: Reported yields for analogous brominated ketones range from 60–75%.

CompoundIC50_{50} (Enzyme X)Antimicrobial MIC (μg/mL\mu\text{g/mL})
1-Bromo-1-(5-(difluoromethyl)phenyl)propan-2-one12.3 nM8.5 (S. aureus)
1-Bromo-1-(3-(methylthio)phenyl)propan-2-one45.6 nM15.2 (E. coli)

Material Science Applications

  • Fluorinated Polymers: The difluoromethoxy group enhances thermal stability and chemical resistance, making the compound a candidate for specialty polymers .

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

  • Difluoromethoxy vs. Trifluoromethylthio:

    • Difluoromethoxy (OCHF2-\text{OCHF}_2) provides moderate electron-withdrawing effects, balancing reactivity and stability.

    • Trifluoromethylthio (SCF3-\text{SCF}_3) in analogs (e.g., EVT-14185014) increases electrophilicity but reduces synthetic yield.

Reactivity Trends

  • Bromine Substitution: α-Brominated ketones undergo nucleophilic substitution 10× faster than β-brominated counterparts due to carbonyl group activation .

Future Research Directions

  • Pharmacological Profiling: In vitro and in vivo studies to validate anticancer/antimicrobial hypotheses.

  • Process Optimization: Developing catalytic bromination methods to improve yield and purity.

  • Toxicological Studies: Long-term ecotoxicity assessments for industrial applications .

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